Methyl 1-allyl-3-formyl-1H-indole-4-carboxylate
Description
Methyl 1-allyl-3-formyl-1H-indole-4-carboxylate is a substituted indole derivative featuring an allyl group at the 1-position, a formyl group at the 3-position, and a methyl ester at the 4-position. Indole derivatives are widely studied due to their structural versatility and applications in medicinal chemistry, materials science, and organic synthesis.
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 3-formyl-1-prop-2-enylindole-4-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-3-7-15-8-10(9-16)13-11(14(17)18-2)5-4-6-12(13)15/h3-6,8-9H,1,7H2,2H3 |
InChI Key |
QJFRXRSUDVAHOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N(C=C2C=O)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 1-allyl-3-formyl-1H-indole-4-carboxylate, often involves the installation of functional groups on the indole ring. One common method is the reaction of indole with various reagents to introduce the allyl and formyl groups. For instance, the reaction of indole with allyl bromide in the presence of a base can introduce the allyl group, while formylation can be achieved using formylating agents like Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-allyl-3-formyl-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 1-allyl-3-carboxy-1H-indole-4-carboxylate.
Reduction: Methyl 1-allyl-3-hydroxymethyl-1H-indole-4-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-allyl-3-formyl-1H-indole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 1-allyl-3-formyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural differences between Methyl 1-allyl-3-formyl-1H-indole-4-carboxylate and related indole derivatives:
Key Observations :
- Substituent Position : The allyl group at the 1-position in the target compound introduces steric and electronic effects distinct from methyl or hydrogen substituents in analogs .
- Reactivity : The 3-formyl group enhances electrophilic reactivity compared to the 3-carboxylate or carboxylic acid groups in analogs, enabling condensation or nucleophilic addition reactions .
Physical and Spectral Properties
Available data for analogs provide indirect insights into the target compound’s properties:
Analysis :
- Melting Points : Higher melting points in β-carboline derivatives (e.g., >200°C) suggest stronger intermolecular interactions compared to simpler indole esters .
- Spectral Data : The absence of a formyl proton in analogs like Methyl 1-methyl-1H-indole-3-carboxylate underscores the unique ¹H-NMR signature expected for the target compound .
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